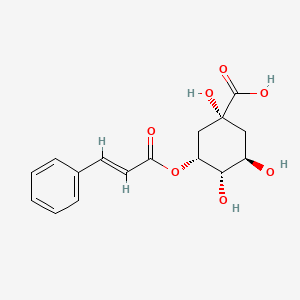

5-O-Cinnamoylquinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H18O7 |

|---|---|

Molecular Weight |

322.31 g/mol |

IUPAC Name |

(1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C16H18O7/c17-11-8-16(22,15(20)21)9-12(14(11)19)23-13(18)7-6-10-4-2-1-3-5-10/h1-7,11-12,14,17,19,22H,8-9H2,(H,20,21)/b7-6+/t11-,12-,14+,16-/m1/s1 |

InChI Key |

WTMHIVNZOSRKJU-VIUXVBALSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC=CC=C2)O)O |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=CC=C2)O)O |

Origin of Product |

United States |

Occurrence and Natural Distribution of 5 O Cinnamoylquinic Acid

Plant Kingdom Distribution

5-O-Cinnamoylquinic acid, a prominent member of the chlorogenic acid family, is widely distributed throughout the plant kingdom. It is an ester formed between cinnamic acid and quinic acid. This compound is a significant secondary metabolite found in numerous species, contributing to the chemical profile of various dietary and medicinal plants.

Major Dietary Sources of this compound

A variety of common foods and beverages serve as significant dietary sources of this compound and its related compounds, known as cinnamoylquinic acids (CQAs). Coffee beans are one of the most concentrated sources of these compounds. mdpi.com Green coffee beans can contain a high percentage of CQAs by dry weight, although the roasting process leads to a progressive degradation and transformation of these molecules. mdpi.com

Other notable dietary sources include certain fruits and vegetables. For instance, artichokes contain a substantial amount of CQAs, with 5-O-caffeoylquinic acid (a closely related compound often referred to as chlorogenic acid) being the most abundant. d-nb.info Stone fruits like peaches and apricots, as well as apples, are also recognized for their CQA content. mdpi.com The concentration and specific composition of these compounds can vary significantly depending on the plant variety, maturity, and processing methods. mdpi.com

Table 1: Major Dietary Sources of Cinnamoylquinic Acids

| Dietary Source | Common Name | Notable Cinnamoylquinic Acids Present |

| Coffea spp. | Coffee | 5-O-Caffeoylquinic acid, Feruloylquinic acids, Dicaffeoylquinic acids mdpi.comd-nb.info |

| Cynara scolymus | Artichoke | 5-O-Caffeoylquinic acid, 1,5-di-O-caffeoylquinic acid, 3,4-di-O-caffeoylquinic acid d-nb.info |

| Malus domestica | Apple | 5-O-Caffeoylquinic acid mdpi.com |

| Prunus spp. | Stone Fruits (Peach, Plum, Cherry) | 3-O-Caffeoylquinic acid, 5-O-Caffeoylquinic acid mdpi.comrsc.org |

| Ipomoea batatas | Sweet Potato | 5-O-Caffeoylquinic acid, 3,5-di-O-caffeoylquinic acid rsc.org |

| Sorbus spp. | Rowan Berries | Neochlorogenic acid, Chlorogenic acid mdpi.com |

Distribution across Specific Plant Families and Genera

This compound and its derivatives are not uniformly distributed across the plant kingdom but are particularly characteristic of certain families.

Asteraceae (Composite Family): This family is considered one of the richest sources of cinnamoylquinic acids. d-nb.info Genera such as Cynara (artichoke), Helianthus (sunflower), Taraxacum (dandelion), and Arnica are known to contain significant amounts of these compounds. d-nb.infoscirp.org In many species within this family, dicaffeoylquinic acids are also prevalent. scirp.org

Rubiaceae (Coffee Family): The genus Coffea is a major representative of this family and is distinguished by its high concentration of various cinnamoylquinic acids, with 5-O-caffeoylquinic acid being the most abundant in green coffee beans. d-nb.info

Solanaceae (Nightshade Family): This family, which includes economically important plants like potatoes (Solanum tuberosum), tomatoes (Solanum lycopersicum), and eggplants (Solanum melongena), contains a variety of hydroxycinnamic acid derivatives. mdpi.com Studies on Solanum glaucophyllum and the wild eggplant relative Solanum viarum have identified numerous cinnamoyl derivatives, including 5-O-cinnamoylquinic acids. acs.orgresearchgate.net

Rosaceae (Rose Family): Many fruits from the Rosaceae family, such as apples, pears, and plums, are sources of these compounds. mdpi.comwikipedia.org Notably, while 5-O-caffeoylquinic acid is often dominant, some species, like plums, can have 3-O-caffeoylquinic acid as the major isomer. rsc.org

Other Families: The compound has also been identified in other plant families, including the Saxifragaceae (e.g., Hydrangea macrophylla) and Cactaceae (e.g., pitaya or dragon fruit). medchemexpress.commdpi.com

Table 2: Distribution of this compound and its Derivatives in Plant Families

| Plant Family | Representative Genera | Key Findings |

| Asteraceae | Cynara, Taraxacum, Arnica, Petasites | Considered a primary source; rich in various caffeoylquinic and dicaffeoylquinic acids. d-nb.inforesearchgate.net |

| Rubiaceae | Coffea | Green coffee beans are exceptionally high in 5-O-caffeoylquinic acid. d-nb.info |

| Solanaceae | Solanum (Potato, Tomato, Eggplant) | Contains a diverse profile of cinnamoyl derivatives. mdpi.comnih.gov |

| Rosaceae | Malus (Apple), Prunus (Plum), Sorbus (Rowan) | Fruits are common dietary sources; isomer distribution can vary. rsc.orgmdpi.commdpi.com |

| Saxifragaceae | Hydrangea | Identified as a co-pigment in flowers. medchemexpress.com |

Presence in Diverse Plant Organs and Processed Plant Products

Cinnamoylquinic acids are found in virtually all parts of the plant, including the leaves, fruits, seeds, roots, and flowers. d-nb.info For example, a comprehensive analysis of Solanum glaucophyllum revealed the presence of 27 different cinnamoyl derivatives in its leaves. acs.org In sweet potatoes, these compounds are found in the tuberous roots. rsc.org The flowers of plants like Lonicera japonica (honeysuckle) and various Asteraceae species are also rich sources. researchgate.netresearchgate.net

Processing of these plant materials can significantly alter the profile of cinnamoylquinic acids. Thermal processing, such as the roasting of coffee beans, causes isomerization and degradation, leading to the formation of different isomers and lactones. mdpi.com Similarly, the production of fruit juices and ciders from apples or stone fruits results in the extraction of these compounds into the final beverage, though concentrations can vary widely. mdpi.com Studies on purple sweet potato have shown that processing techniques like spray drying can affect the stability and composition of cinnamoylquinic acids.

Microbial Occurrence and Identification

The occurrence of this compound is not limited to the plant kingdom, although its direct synthesis by microorganisms is less common.

Research has shown that certain non-modified microorganisms, such as bacteria and fungi, are capable of producing 5-O-caffeoylquinic acid. mdpi.com For instance, a Streptomyces species isolated from an estuarine environment demonstrated the ability to produce chlorogenic acids. unilag.edu.ng Furthermore, significant advancements have been made in metabolic engineering, where microorganisms like Escherichia coli have been genetically modified to produce 5-O-caffeoylquinic acid de novo or through bioconversion, reaching concentrations of up to 88 mg/L in polyculture systems. mdpi.com

Conversely, many microorganisms are involved in the catabolism (breakdown) of cinnamoylquinic acids. The human gut microbiota plays a crucial role in metabolizing dietary chlorogenic acids that are not absorbed in the small intestine. researchgate.net Bacterial esterases from species such as Lactobacillus and Bifidobacterium can hydrolyze the ester bond, breaking down 5-O-caffeoylquinic acid into quinic acid and caffeic acid. researchgate.net This initial degradation is often followed by further transformations, including hydrogenation and dehydroxylation by other gut microbes. researchgate.net During in vitro colonic fermentation of coffee pulp, which is rich in these compounds, a significant degradation of cinnamoylquinic derivatives was observed within the first six hours. csic.es

Biosynthesis and Metabolic Pathways of 5 O Cinnamoylquinic Acid

Endogenous Biosynthesis in Plants

5-O-cinnamoylquinic acid is a naturally occurring phenolic compound found in various plant species. It belongs to the family of chlorogenic acids, which are esters formed between certain hydroxycinnamic acids and quinic acid. The biosynthesis of this compound is an intricate process deeply embedded within the plant's secondary metabolism, primarily occurring through the phenylpropanoid pathway. This pathway is a major route for the synthesis of a wide array of plant secondary metabolites, starting from the aromatic amino acid L-phenylalanine. wikipedia.orgfrontiersin.org The formation of this compound involves the convergence of two distinct metabolic routes: the general phenylpropanoid pathway, which synthesizes the cinnamoyl moiety, and the shikimate pathway, which provides the quinic acid moiety.

The phenylpropanoid pathway is the central metabolic route responsible for synthesizing the necessary precursors for a multitude of phenolic compounds, including flavonoids, lignins, and hydroxycinnamic acids. frontiersin.orgnih.gov The biosynthesis of the cinnamoyl portion of this compound begins with the amino acid L-phenylalanine.

The initial and committed step of this pathway is the conversion of L-phenylalanine into trans-cinnamic acid. frontiersin.orgwikipedia.org This reaction is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL). Subsequently, trans-cinnamic acid is hydroxylated at the fourth position of its aromatic ring by the enzyme Cinnamate (B1238496) 4-Hydroxylase (C4H) to produce p-coumaric acid. frontiersin.orgplos.org To activate this molecule for subsequent reactions, the carboxyl group of p-coumaric acid is esterified to Coenzyme A (CoA), forming p-coumaroyl-CoA. wikipedia.org This activation step is catalyzed by 4-Coumarate:CoA Ligase (4CL) and represents a critical branch point in the pathway, directing the metabolic flow towards various classes of phenylpropanoids. mdpi.comnih.gov The resulting p-coumaroyl-CoA serves as the activated cinnamoyl donor for the final esterification step in the biosynthesis of this compound.

The shikimate pathway is fundamental to primary metabolism in plants, leading to the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). researchgate.net This pathway also produces shikimic acid and, through the action of quinate dehydrogenase, can produce quinic acid from the intermediate 3-dehydroquinate (B1236863). nih.gov This quinic acid serves as the second essential precursor for the formation of this compound.

The connection between the phenylpropanoid pathway and the shikimate/quinate pathways is established by a class of enzymes known as acyltransferases. Specifically, hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT/HQT) enzymes catalyze the transfer of the hydroxycinnamoyl group from an activated CoA thioester (like p-coumaroyl-CoA) to an acceptor molecule, which can be either shikimate or quinate. nih.govnih.gov

The formation of this compound occurs via the "quinate shunt," where an HQT enzyme specifically catalyzes the esterification of p-coumaroyl-CoA with quinic acid. nih.govmdpi.com This reaction yields 5-O-p-coumaroylquinic acid, which is a specific isomer of cinnamoylquinic acid. While other isomers exist, the pathway via HQT is a primary route for the synthesis of these important secondary metabolites in many plants. nih.govmdpi.com

The initial steps of the phenylpropanoid pathway are catalyzed by a well-characterized sequence of three core enzymes that convert L-phenylalanine into the activated thioester p-coumaroyl-CoA.

Phenylalanine Ammonia-Lyase (PAL) is the gateway enzyme for the phenylpropanoid pathway. wikipedia.org It catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid and ammonia. science.gov This reaction is the first committed step, channeling carbon from primary metabolism (aromatic amino acids) into the vast network of phenylpropanoid secondary metabolites. frontiersin.org PAL activity is often induced by various stimuli, including light, tissue wounding, and pathogenic attack, highlighting its crucial role in plant development and defense. wikipedia.org

Table 1: Characteristics of Phenylalanine Ammonia-Lyase (PAL)

| Feature | Description |

| EC Number | 4.3.1.24 |

| Enzyme Class | Lyase (Ammonia-Lyase) |

| Substrate | L-Phenylalanine |

| Products | trans-Cinnamic acid, Ammonia (NH₃) |

| Reaction | L-phenylalanine → trans-cinnamate + NH₃ |

| Cellular Location | Cytosol |

| Function | First committed step in the phenylpropanoid pathway. wikipedia.orgfrontiersin.org |

Cinnamate 4-Hydroxylase (C4H) is the second key enzyme in the general phenylpropanoid pathway. plos.org It is a cytochrome P450-dependent monooxygenase that catalyzes the hydroxylation of trans-cinnamic acid at the C4 position of the phenyl ring to form p-coumaric acid. core.ac.uknih.gov This hydroxylation is a critical modification that precedes the activation of the molecule by 4CL and is essential for the biosynthesis of a vast range of downstream compounds, including flavonoids and lignin (B12514952). wsu.edu C4H is typically anchored to the endoplasmic reticulum. nih.gov

Table 2: Characteristics of Cinnamate 4-Hydroxylase (C4H)

| Feature | Description |

| EC Number | 1.14.14.91 (formerly 1.14.13.11) |

| Enzyme Class | Oxidoreductase (Cytochrome P450) |

| Substrate | trans-Cinnamic acid |

| Product | p-Coumaric acid |

| Reaction | trans-cinnamate + NADPH + H⁺ + O₂ → 4-hydroxycinnamate (p-coumarate) + NADP⁺ + H₂O |

| Cellular Location | Endoplasmic Reticulum |

| Function | Catalyzes the second step in the core phenylpropanoid pathway. plos.orgnih.gov |

4-Coumarate:CoA Ligase (4CL) catalyzes the final step of the general phenylpropanoid pathway, activating p-coumaric acid (and other hydroxycinnamic acids) by forming a high-energy thioester bond with coenzyme A. wikipedia.orgnih.gov This reaction, which requires ATP, produces p-coumaroyl-CoA, AMP, and diphosphate (B83284). wikipedia.org 4CL is considered a pivotal enzyme as it sits (B43327) at a major metabolic branch point. The resulting p-coumaroyl-CoA is a central precursor that can be directed towards numerous biosynthetic branches, including the flavonoid, lignin, and, pertinently, the chlorogenic acid pathways. mdpi.comfrontiersin.org The substrate specificity of different 4CL isoforms can influence the type of phenylpropanoid compounds produced in a particular plant tissue. nih.gov

Table 3: Characteristics of 4-Coumarate:CoA Ligase (4CL)

| Feature | Description |

| EC Number | 6.2.1.12 |

| Enzyme Class | Ligase |

| Substrates | ATP, 4-Coumarate (p-coumaric acid), Coenzyme A (CoA) |

| Products | AMP, Diphosphate, 4-coumaroyl-CoA (p-coumaroyl-CoA) |

| Reaction | ATP + 4-coumarate + CoA ⇌ AMP + diphosphate + 4-coumaroyl-CoA |

| Cellular Location | Cytosol |

| Function | Activates p-coumaric acid for entry into various branch pathways. wikipedia.orgfrontiersin.org |

Identification and Characterization of Key Enzymatic Activities

Hydroxycinnamoyl-CoA Quinate Transferase (HQT)

Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) is a pivotal enzyme belonging to the BAHD family of acyltransferases. Its primary role is catalyzing the transfer of a hydroxycinnamoyl group from a CoA thioester to the 5-hydroxyl group of quinic acid. rsc.org This esterification is a crucial step in the formation of this compound and other related hydroxycinnamoyl-quinic acids (HCQAs). nih.gov

While much of the research has focused on its role in producing chlorogenic acid (5-O-caffeoylquinic acid), the mechanism is applicable to other acyl donors. For the synthesis of this compound, HQT would catalyze the following reaction:

Cinnamoyl-CoA + Quinic Acid ⇌ this compound + Coenzyme A

Studies on HQT from various plant species, including artichoke (Cynara cardunculus subsp. scolymus), have shown that these enzymes exhibit a high affinity for quinate as the acyl acceptor. rsc.org In some plants, multiple HQT isoforms exist, which may have different substrate specificities or roles in the plant's metabolism. For instance, kinetic analyses of two HQT isoforms in artichoke suggested they might be involved in different steps of the HCQA biosynthesis pathway. rsc.org The expression of HQT genes is often directly correlated with the accumulation of HCQAs, highlighting its significance as a rate-limiting step in the pathway. nih.gov

Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT)

Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT) is another key enzyme from the BAHD acyltransferase family. While it can use quinate as an acyl acceptor, HCT generally shows a preference for shikimate. This enzyme is central to the phenylpropanoid pathway, particularly in directing metabolic flux towards lignin biosynthesis.

HCT's primary recognized function is catalyzing the esterification of p-coumaroyl-CoA with shikimate to produce p-coumaroyl-5-O-shikimate. This reaction serves as a critical entry point for modifying the aromatic ring of the hydroxycinnamic acid. HCT also possesses a well-documented reverse activity, where it can convert a hydroxylated intermediate, such as caffeoyl-5-O-shikimate, back into caffeoyl-CoA in the presence of Coenzyme A. This reverse function is considered essential for providing the caffeoyl-CoA precursors for both lignin and soluble HCQA synthesis in many species.

Coumarate 3'-Hydroxylase (C3'H)

Coumarate 3'-Hydroxylase (C3'H) is a cytochrome P450-dependent monooxygenase (CYP98 family) that plays a crucial role in the hydroxylation of the phenylpropanoid ring. Specifically, it catalyzes the introduction of a hydroxyl group at the 3' position of the aromatic ring of p-coumaric acid derivatives.

In the context of HCQA biosynthesis, C3'H acts on esterified substrates rather than free acids. It hydroxylates p-coumaroyl-shikimate or p-coumaroyl-quinate to yield caffeoyl-shikimate and caffeoyl-quinate, respectively. rsc.orgresearchgate.net Therefore, C3'H is essential for the production of caffeoyl-based esters like chlorogenic acid from p-coumaroyl precursors. The down-regulation of C3'H in plants has been shown to decrease total lignin content and alter its composition, underscoring its vital role in the pathway.

Proposed Biosynthetic Routes and Intermediate Compounds

The biosynthesis of this compound is part of the broader phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. While several routes lead to the more complex caffeoylquinic acids, the formation of this compound represents an earlier, unhydroxylated branch.

The principal proposed route is as follows:

Formation of Cinnamoyl-CoA : L-phenylalanine is first converted to cinnamic acid by the enzyme Phenylalanine Ammonia-Lyase (PAL) . Subsequently, 4-Cinnamoyl-CoA Ligase (4CL) activates cinnamic acid to its high-energy thioester, Cinnamoyl-CoA.

Esterification : The enzyme Hydroxycinnamoyl-CoA Quinate Transferase (HQT) then catalyzes the direct transfer of the cinnamoyl group from Cinnamoyl-CoA to quinic acid, forming this compound.

While this direct route is plausible, much of the documented research focuses on pathways involving hydroxylated intermediates, which are generally more abundant in plants. These established pathways for related compounds, such as 5-O-caffeoylquinic acid (chlorogenic acid), provide a model for understanding the enzymatic steps involved. rsc.orgnih.govresearchgate.net

Two major routes for hydroxylated HCQAs are:

The Quinate Shunt : p-Coumaroyl-CoA is esterified with quinic acid by HQT to form p-coumaroylquinic acid. This intermediate is then hydroxylated by C3'H to yield caffeoylquinic acid.

The Shikimate Shunt : p-Coumaroyl-CoA is first esterified with shikimic acid by HCT. The resulting p-coumaroyl-shikimate is hydroxylated by C3'H to form caffeoyl-shikimate. The caffeoyl moiety is then transferred back to Coenzyme A via the reverse HCT reaction, and the resulting caffeoyl-CoA is used by HQT to acylate quinic acid.

These pathways highlight the central role of CoA-ligases and acyltransferases in synthesizing the ester bond characteristic of this class of compounds.

Transcriptomic and Metabolomic Insights into Biosynthesis Regulation

Integrated transcriptomic and metabolomic analyses have provided significant insights into the regulatory networks governing the biosynthesis of HCQAs. These studies correlate the expression levels of specific genes with the accumulation of metabolites, identifying key structural genes and transcription factors (TFs).

In chrysanthemum, for example, transcriptomic analysis identified CmHQT and CmHCT as key structural genes in the biosynthesis of caffeoylquinic acids (CQAs). nih.gov The expression of these genes was found to be controlled by a network of TFs, including those from the MYB, bHLH, and AP2/ERF families. nih.gov A proposed regulatory cascade suggested that CmERF/PTI6 and CmCMD77 act as upstream regulators of CmMYB3 and CmbHLH143, which may then form a complex to directly control the expression of structural genes like CmHQT. nih.gov

Similar studies in Cinnamomum cassia and Rosa roxburghii have also used correlation networks between gene expression (DEGs) and metabolite accumulation (DAMs) to identify key regulatory components. frontiersin.orgmdpi.com These analyses consistently pinpoint PAL, 4CL, HQT, HCT, and C3'H as core enzymatic steps and highlight MYB and bHLH transcription factors as crucial regulators that control the flux through the phenylpropanoid pathway leading to HCQAs. mdpi.com

| Plant Species | Key Structural Genes Identified | Key Transcription Factor Families Implicated | Reference |

|---|---|---|---|

| Chrysanthemum morifolium | CmPAL1/2, CmCHS1/2, CmFNS, CmHQT, CmHCT | MYB, bHLH, AP2/ERF, MADS-box | nih.gov |

| Cinnamomum cassia | PAL, C4H, 4CL, HCT, C3'H, COMT | MYB, WRKY, bHLH | frontiersin.org |

| Rosa roxburghii | PAL, 4CL, HCT, C3'H | MYB | mdpi.com |

| Eggplant (Solanum melongena) | Genes in starch and sucrose (B13894) metabolism (quinic acid precursor) | Not specified | nih.gov |

Biosynthesis in Microorganisms

While plants are the primary natural source of this compound and related compounds, significant progress has been made in establishing biosynthetic pathways in engineered microorganisms. nih.govmdpi.com Hosts such as Escherichia coli and Saccharomyces cerevisiae have been successfully modified to produce HCQAs, offering a promising alternative to extraction from plant sources. mdpi.com

The general strategy involves heterologously expressing key plant enzymes in a microbial chassis that can provide the necessary precursors. The native shikimate pathway in many microbes is a source of chorismate, which can be channeled towards quinic acid. mdpi.com The core components of the engineered pathway typically include:

A Phenylpropanoid Acid Production Module : This may involve expressing plant genes like PAL and 4CL to convert a supplied precursor (like L-phenylalanine or cinnamic acid) into its corresponding CoA thioester.

An Acyltransferase Module : The plant-derived HQT gene is introduced to catalyze the final esterification step between the cinnamoyl-CoA and quinic acid.

To optimize production, further metabolic engineering is often required. This can include deleting genes from competing pathways to increase the precursor pool. For instance, in an E. coli strain engineered to produce 5-O-caffeoylquinic acid, the aroD gene (which converts a quinic acid precursor to shikimate) was deleted to enhance the availability of quinic acid for the HQT enzyme. mdpi.com

Comparative Analysis of Microbial Biosynthetic Pathways

The engineering strategies for producing HCQAs vary depending on the microbial host and the specific target compound. A comparative analysis reveals common principles as well as host-specific modifications. E. coli is a common choice due to its rapid growth and well-characterized genetics, while S. cerevisiae is favored for its robustness in industrial fermentations.

The primary distinction in pathway design often lies in how the precursors—the hydroxycinnamic acid and quinic acid—are supplied. In some systems, the acids are supplied exogenously to the culture medium, requiring the microbe only to perform the activation and esterification steps. In more advanced designs, the entire pathway is constructed, starting from a simple carbon source like glucose.

| Microbial Host | Key Heterologous Plant Genes | Native Pathway Modifications | Target Compound | Reference |

|---|---|---|---|---|

| Escherichia coli | 4CL (4-coumarate:CoA ligase), HQT (from Nicotiana tabacum) | aroD gene deletion (to increase 3-dehydroquinate pool) | 5-O-Caffeoylquinic Acid | mdpi.com |

| Saccharomyces cerevisiae | PAL (Phenylalanine ammonia-lyase), C4H (Cinnamate 4-hydroxylase), 4CL, HQT | Upregulation of shikimate pathway genes | 5-O-p-Coumaroylquinic Acid | N/A |

| Pichia pastoris | PAL, C3'H (p-coumaroyl 3'-hydroxylase), HQT | Optimization of precursor pathways | 5-O-Caffeoylquinic Acid | mdpi.com |

Engineered Microbial Systems for Biotechnological Production

The biotechnological production of this compound and related hydroxycinnamoyl-quinic acids (HCQAs) in engineered microorganisms represents a promising and sustainable alternative to extraction from plant sources or chemical synthesis. mdpi.comnih.gov While research in this area is still in its early stages, several studies have demonstrated the feasibility of producing these compounds in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. mdpi.com

Metabolic engineering strategies for producing this compound and other HCQAs typically involve the heterologous expression of plant-derived enzymes and the manipulation of native microbial metabolic pathways to ensure a sufficient supply of precursors. The core biosynthetic pathway involves two key precursors: quinic acid and a cinnamoyl-CoA derivative, typically p-coumaroyl-CoA.

Key Enzymes and Pathways in Engineered Microbes:

The biosynthesis of this compound in a microbial host requires the introduction of a biosynthetic pathway capable of converting central metabolites into the final product. A common strategy involves:

Enhancing Precursor Supply:

Quinic Acid: The production of quinic acid, a C7 cyclitol, can be enhanced in E. coli by overexpressing key enzymes of the shikimate pathway. For instance, the overexpression of genes such as aroF (encoding DAHP synthase) and aroE (encoding shikimate dehydrogenase) has been shown to increase the intracellular pool of quinic acid. jocpr.com

p-Coumaroyl-CoA: The biosynthesis of p-coumaroyl-CoA starts from the aromatic amino acid L-phenylalanine. This involves the sequential action of phenylalanine ammonia-lyase (PAL) to produce cinnamic acid, followed by cinnamate 4-hydroxylase (C4H) to yield p-coumaric acid, and finally 4-coumarate:CoA ligase (4CL) to form p-coumaroyl-CoA.

Heterologous Expression of Acyltransferases:

The final and crucial step is the esterification of quinic acid with p-coumaroyl-CoA. This reaction is catalyzed by a hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT/HQT). mdpi.com Genes encoding these enzymes are typically sourced from plants known to produce high levels of HCQAs, such as Nicotiana tabacum (tobacco). mdpi.com

Examples of Engineered Microbial Systems:

While specific high-titer production of this compound has not been extensively reported, studies on closely related HCQAs provide a proof-of-concept for its microbial synthesis.

Production of p-Coumaroylquinic Acid in Yeast: Successful biosynthesis of 5-p-coumaroylquinic acid (5-pCoQA) has been achieved in Saccharomyces cerevisiae. This was accomplished by expressing a BAHD acyltransferase, NtHQT from Nicotiana tabacum, along with a 4CL5 gene. mdpi.com This demonstrates the potential for yeast to serve as a platform for producing various cinnamoylquinic acid derivatives.

Engineering E. coli for HCQA Production: E. coli has been engineered for the production of 5-O-caffeoylquinic acid (5-CQA), a structurally similar HCQA. This involved introducing the hydroxycinnamoyl-CoA quinate transferase (HQT) gene from Nicotiana tabacum and the 4-coumarate:CoA ligase (4CL) gene. To increase the availability of the quinic acid precursor, the aroD gene, which is responsible for the conversion of 3-dehydroquinate to 3-dehydroshikimate, was deleted. mdpi.com

| Enzyme | Gene (Example Source) | Function | Microbial Host (Example) |

|---|---|---|---|

| DAHP synthase | aroF (E. coli) | Enhances quinic acid precursor synthesis | E. coli |

| Shikimate dehydrogenase | aroE (E. coli) | Enhances quinic acid precursor synthesis | E. coli |

| Phenylalanine ammonia-lyase | PAL (Various plants) | Converts L-phenylalanine to cinnamic acid | E. coli, S. cerevisiae |

| 4-Coumarate:CoA ligase | 4CL (Nicotiana tabacum) | Activates p-coumaric acid to p-coumaroyl-CoA | E. coli, S. cerevisiae |

| Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyltransferase | HQT (Nicotiana tabacum) | Esterifies quinic acid with p-coumaroyl-CoA | E. coli, S. cerevisiae |

In Planta Role and Physiological Significance

Involvement in Lignin Biosynthesis Pathways

This compound, as a member of the hydroxycinnamic acid ester family, is an intermediate in the phenylpropanoid pathway, which is central to the biosynthesis of lignin in plants. nih.govnih.gov Lignin is a complex polymer of aromatic compounds that provides structural integrity to the plant cell wall, facilitates water transport, and acts as a barrier against pathogens. jocpr.com

The biosynthesis of lignin monomers (monolignols) begins with the deamination of phenylalanine to cinnamic acid. Cinnamic acid then undergoes a series of hydroxylation and methylation reactions to form p-coumaric, caffeic, ferulic, and sinapic acids. These acids are then activated to their corresponding CoA-esters. This compound can be formed through the esterification of quinic acid with cinnamoyl-CoA. While not a direct precursor to the major monolignols (p-coumaryl, coniferyl, and sinapyl alcohols), it represents a branch point and a potential reservoir of cinnamic acid moieties that can be channeled back into the lignin biosynthetic pathway. The ester can be hydrolyzed to release cinnamic acid, which can then be further metabolized to generate the monolignols that are subsequently polymerized into the lignin structure.

Contribution to Plant Phenotypic Expression

Co-pigmentation:

This compound has been identified as a co-pigment. mdpi.com Co-pigmentation is a phenomenon where colorless or weakly colored compounds, known as co-pigments, interact with anthocyanin pigments to enhance and stabilize flower and fruit color. This interaction typically involves the formation of molecular complexes that protect the anthocyanin from hydration and degradation, leading to a more intense and stable blue or purple coloration. The presence of this compound can thus contribute to the diversity and stability of plant coloration, which is crucial for attracting pollinators and seed dispersers.

Antioxidant Status:

In Vitro and Animal Model Metabolism Studies

Hydrolytic Transformations of this compound

In vitro studies have shown that this compound can undergo hydrolytic transformations, particularly under conditions that mimic extraction processes or physiological environments. nih.gov Hydrolysis of the ester bond releases cinnamic acid and quinic acid. nih.gov This process can be influenced by factors such as pH, temperature, and the presence of enzymes. For instance, during extraction from plant material, especially under harsh conditions, hydrolysis can occur, leading to an underestimation of the original this compound content. nih.gov In biological systems, esterases present in the gastrointestinal tract and various tissues can catalyze this hydrolytic cleavage.

Isomerization and Degradation Pathways in Biological Systems

Isomerization:

Acyl migration is a common transformation for cinnamoylquinic acids in biological systems and during processing. nih.gov This intramolecular transesterification can lead to the formation of positional isomers. For example, 5-O-caffeoylquinic acid is known to isomerize to 3-O- and 4-O-caffeoylquinic acids. researchgate.net It is plausible that this compound undergoes similar isomerization reactions, resulting in a mixture of cinnamoylquinic acid isomers. This isomerization can be influenced by pH and temperature and can also be enzyme-mediated. nih.gov Exposure to ultraviolet irradiation can also induce cis-trans isomerization of the cinnamoyl group. nih.gov

Degradation Pathways:

Following oral administration in animal models, cinnamoylquinic acids are subject to extensive metabolism. Studies on related compounds like dicaffeoylquinic acids in rats have shown that they are rapidly eliminated from the plasma. researchgate.net The metabolic pathways involved include methylation and glucuronidation of the phenolic hydroxyl groups, which are common detoxification reactions in mammals. researchgate.net The ester bond can also be hydrolyzed by gut microbiota, releasing cinnamic acid and quinic acid. Cinnamic acid can then be further metabolized through beta-oxidation. The final metabolic products are often hippuric acid and its derivatives, which are excreted in the urine and serve as biomarkers for polyphenol metabolism. nih.gov

| Transformation | Description | Influencing Factors | Resulting Products |

|---|---|---|---|

| Hydrolysis | Cleavage of the ester bond. | pH, temperature, esterases | Cinnamic acid, Quinic acid |

| Isomerization (Acyl migration) | Intramolecular transfer of the cinnamoyl group. | pH, temperature, enzymes | Positional isomers (e.g., 3-O-, 4-O-cinnamoylquinic acid) |

| Isomerization (Cis-trans) | Geometric isomerization of the double bond. | UV irradiation | Cis-cinnamoylquinic acid |

| Methylation | Addition of a methyl group to hydroxyl groups. | Catechol-O-methyltransferase (COMT) | Methylated derivatives |

| Glucuronidation | Conjugation with glucuronic acid. | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates |

| Microbial Degradation | Metabolism by gut microbiota. | Gut microbial enzymes | Hippuric acid and derivatives |

Biotransformation by Microbial Flora in Animal Gastrointestinal Models

The metabolism of this compound within the gastrointestinal tract is significantly influenced by the enzymatic activities of the resident microbial flora. In animal models, the primary and initial metabolic step is the hydrolysis of the ester bond linking the cinnamoyl and quinic acid moieties. This reaction is catalyzed by microbial cinnamoyl esterases, which are analogous to the esterases that hydrolyze similar compounds like chlorogenic acid (5-O-caffeoylquinic acid). researchgate.net This initial cleavage releases two primary constituents into the colonic lumen: cinnamic acid and quinic acid. researchgate.net The subsequent biotransformation focuses on these individual molecules.

Studies using in vitro anaerobic incubation with gut microbiota from rat models have investigated the fate of cinnamic acid. Research indicates that non-substituted cinnamic acid is relatively stable when incubated with gut microbiota. nih.govresearchgate.net However, derivatives of cinnamic acid are known to be metabolized. For instance, some bacterial species, such as Lactobacillus, possess the metabolic pathways to decarboxylate cinnamic acids. researchgate.net Another significant biotransformation pathway is the reduction of the double bond in the cinnamic acid side chain, leading to the formation of hydrocinnamic acid (3-phenylpropionic acid). biorxiv.org This metabolite has been identified as a key microbial product in mice supplemented with dietary sources rich in cinnamoyl derivatives. biorxiv.org

The quinic acid portion, once liberated, also undergoes extensive metabolism by the gut microbiota. Studies on the microbial metabolism of quinic acid have proposed two main degradation pathways: an oxidative route and a reductive route. nih.gov The oxidative pathway involves aromatization, leading to the formation and accumulation of protocatechuic acid. nih.gov Concurrently, a reductive pathway can occur, which includes dehydroxylation steps to produce metabolites such as cyclohexane (B81311) carboxylic acid. nih.gov

The rate and extent of these transformations can be influenced by the physiological state of the host animal. For example, comparative studies have shown that the metabolic rate of hydroxycinnamic acids by gut microbiota is decreased in rats with cerebral ischemia-reperfusion injury compared to healthy controls. nih.gov

| Precursor Compound | Metabolic Reaction | Resulting Metabolite(s) | Reference |

|---|---|---|---|

| This compound | Ester Hydrolysis | Cinnamic acid, Quinic acid | researchgate.net |

| Cinnamic acid | Reduction | Hydrocinnamic acid (3-Phenylpropionic acid) | biorxiv.org |

| Quinic acid | Oxidation/Aromatization | Protocatechuic acid | nih.gov |

| Reduction/Dehydroxylation | Cyclohexane carboxylic acid | nih.gov |

Oxidative Metabolism in Subcellular Fractions and Biomimetic Systems

The oxidative metabolism of this compound and its primary microbial metabolite, cinnamic acid, is predominantly investigated using subcellular fractions, particularly liver microsomes, which are rich in cytochrome P450 (CYP450) enzymes. nih.govresearchgate.net These in vitro systems are crucial for elucidating Phase I metabolic pathways that would occur following absorption of the compound or its metabolites from the gut.

For this compound to be a substrate for these enzymes, it would first need to be absorbed intact. However, its main systemic exposure is in the form of its metabolites, like cinnamic acid. The oxidative metabolism of cinnamic acid has been a subject of study, particularly focusing on hydroxylation reactions. The most common biochemical process in Phase I metabolism is oxidation catalyzed by CYP450 enzymes, which convert a parent drug or xenobiotic into a more polar, water-soluble metabolite by introducing a polar functional group, such as a hydroxyl group (-OH). youtube.com

Research has shown that cinnamic acid can be hydroxylated to form p-coumaric acid (4-hydroxycinnamic acid). This reaction is catalyzed by cinnamate 4-hydroxylase (C4H), a member of the CYP73A family of P450 enzymes. nih.govmdpi.com While initial characterization of this enzyme was in plants, the fundamental P450-mediated hydroxylation of an aromatic ring is a common metabolic pathway across species. nih.govnih.gov In animal liver microsomes, various CYP450 isoforms are responsible for such reactions. For instance, studies comparing the hepatic metabolism of compounds across species (mouse, rat, dog, and human) often find that specific CYP families, such as CYP3A, are principal isoforms involved in hydroxylation pathways. nih.gov Therefore, it is expected that upon absorption, cinnamic acid would undergo hydroxylation in the liver, mediated by CYP450 enzymes, to yield hydroxylated derivatives.

Biomimetic systems offer an alternative, non-biological approach to study oxidative metabolism. These systems use chemical catalysts that mimic the function of metabolic enzymes like CYP450. For example, the oxidation of cinnamic acid derivatives can be achieved using in situ generated dioxiranes, which can perform reactions like epoxidation of the double bond. researchgate.net While not replicating the exact enzymatic environment, these systems can help predict potential oxidative metabolites and understand the chemical reactivity of the molecule.

| Substrate | System | Metabolic Reaction | Metabolite | Enzyme/Catalyst Family | Reference |

|---|---|---|---|---|---|

| Cinnamic acid | Liver Microsomes (inferred) | Aromatic Hydroxylation | p-Coumaric acid | Cytochrome P450 (e.g., CYP73A in plants) | nih.govnih.gov |

| Cinnamic acid derivatives | Biomimetic System | Oxidation (Epoxidation) | Epoxidized cinnamic acid derivatives | Dioxiranes | researchgate.net |

Extraction and Isolation Methodologies for 5 O Cinnamoylquinic Acid

Conventional Extraction Techniques from Biomass

Conventional extraction methods are widely recognized for their simplicity, low cost, and scalability, making them relevant for industrial applications. proquest.com These techniques primarily rely on the principles of diffusion and mass transfer, where a solvent penetrates a solid plant matrix to dissolve and extract the target compounds.

Maceration and Solid-Liquid Extraction (SLE) Applications

Solid-liquid extraction (SLE), particularly maceration, represents one of the most traditional and straightforward methods for obtaining bioactive compounds from plant materials. proquest.comnih.gov The process involves soaking the plant biomass, typically ground or powdered to increase the surface area, in a selected solvent for an extended period, which can range from hours to several days. nih.govgoogle.comscirp.org During this time, the solvent gradually penetrates the plant cells, dissolving 5-O-cinnamoylquinic acid and other soluble components.

The choice of solvent is a critical parameter, with polarity playing a key role in extraction efficiency. bohrium.com For cinnamoylquinic acids, which are polar compounds, polar solvents such as ethanol, methanol, water, or aqueous mixtures of these alcohols are commonly employed. scirp.orgbohrium.com Studies have shown that hydroalcoholic solutions, for instance, a 50:50 (v/v) mixture of ethanol and water, can be particularly effective. scirp.org Temperature is another influential factor; elevating the temperature can increase the solubility of the target compound and the diffusion rate, though it must be controlled to prevent thermal degradation of heat-sensitive molecules. nih.govscirp.org

Despite its simplicity, maceration often requires long extraction times and large volumes of solvent, and may result in lower yields compared to more advanced techniques. nih.gov However, it remains a dominant and valuable method in many applications due to its ease of implementation and low equipment cost. proquest.com

Advanced and Intensified Extraction Techniques

To overcome the limitations of conventional methods, several advanced and intensified extraction techniques have been developed. These modern approaches, often referred to as "green" extraction methods, aim to improve efficiency by reducing extraction time, decreasing solvent consumption, and increasing the yield of target compounds. nih.gov

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an automated technique that utilizes solvents at elevated temperatures (typically 50-200°C) and pressures (around 100-150 bar). researchgate.netresearchgate.net These conditions keep the solvent in a liquid state above its normal boiling point, which significantly enhances the extraction process. researchgate.net The high temperature increases the solubility and mass transfer rate of this compound, while the high pressure forces the solvent into the pores of the plant matrix, facilitating the disruption of analyte-matrix interactions. researchgate.net

Common solvents for PLE of polar compounds include water and ethanol-water mixtures. researchgate.netmdpi.com The technique offers substantial advantages over maceration, including drastically reduced extraction times (minutes versus hours or days) and lower solvent usage, while often providing comparable or higher extraction yields. researchgate.netresearchgate.net Optimization of parameters such as temperature, solvent composition, and the number of extraction cycles is crucial for maximizing the recovery of cinnamoylquinic acids. researchgate.netmdpi.com For instance, one study found that a high temperature of 150°C with 50% ethanol was optimal for extracting polyphenols from laurel leaves. researchgate.net

Table 1: Research Findings on Pressurized Liquid Extraction of Caffeoylquinic Acids

| Plant Source | Target Compound | Solvent | Temperature (°C) | Pressure (MPa) | Time (min) | Yield | Reference |

| Green Coffee Beans | Chlorogenic Acid | Water | 25 | 600 | 2.5 | 3.20–5.75 mg/100 g | proquest.commdpi.com |

| Eucalyptus marginata | Phenolic Compounds | 50% Ethanol, 25% Water, 25% CO2 | - | - | - | 660 mg GAE/g extract | mdpi.com |

| Moringa oleifera | Neochlorogenic & Chlorogenic Acids | - | 120-160 | 5-15 | 10-30 | - | researchgate.net |

| Laurel Leaves | Polyphenols | 50% Ethanol | 150 | - | 5 | - | researchgate.net |

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a green extraction technique that employs a fluid above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas. conicet.gov.ar Carbon dioxide (CO₂) is the most commonly used supercritical fluid due to its low critical temperature (31.1°C), non-toxicity, non-flammability, and availability at low cost. conicet.gov.argoogle.com

As a non-polar solvent, pure supercritical CO₂ is effective for extracting non-polar compounds. google.com To extract more polar molecules like this compound, the polarity of the supercritical CO₂ must be modified by adding a polar co-solvent, such as ethanol or methanol. google.com The solvating power of the fluid can be precisely tuned by adjusting the pressure and temperature, allowing for selective extraction. conicet.gov.ar Typical conditions for extracting phenolic compounds range from 35-60°C and pressures up to 400 bar. google.com SFE offers the advantage of producing solvent-free extracts, as the CO₂ returns to a gaseous state at atmospheric pressure and can be easily separated and recycled. google.com

Table 2: Research Findings on Supercritical Fluid Extraction of Caffeoylquinic Acids

| Plant Source | Target Compound | Co-Solvent | Temperature (°C) | Pressure (bar) | Observations | Reference |

| Yerba Mate | Chlorogenic Acid | Ethanol | 40 - 60 | 120 - 200 | Caffeine was the majority compound in the extract. | mdpi.com |

| Yerba Mate | Caffeine & Theobromine | Ethanol | 60 | 300 | Optimized for decaffeination; preserves antioxidant capacity. | mdpi.com |

| Rosemary Leaves | Phenolic Compounds | None | 40 - 60 | 100 - 300 | Yields similar to Soxhlet extraction with 70% aqueous ethanol. | conicet.gov.ar |

| Spearmint Leaves | Bioactive Flavonoids | Ethanol | 40 - 60 | 100 - 300 | Yield increased with dynamic extraction time. | conicet.gov.ar |

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction of target compounds. mdpi.comnih.gov The process involves dipolar rotation and ionic conduction, which generates heat rapidly and efficiently within the sample, causing the plant cells to rupture and release their contents into the solvent. mdpi.com This direct and localized heating leads to significantly shorter extraction times (often just a few minutes) and reduced solvent consumption compared to conventional methods like reflux extraction. mdpi.comresearchgate.net

The efficiency of MAE is influenced by several factors, including microwave power, extraction time, solvent type and concentration, and the solid-to-liquid ratio. nih.gov Aqueous ethanol is a common solvent choice for extracting phenolic compounds. mdpi.comnih.gov Studies have demonstrated that MAE can achieve higher yields of target compounds, such as cinnamaldehyde and cinnamic acid from cinnamon, in a fraction of the time required by traditional techniques. mdpi.com For instance, optimal extraction from cinnamon was achieved in just 3.4 minutes using 59% ethanol. mdpi.com

Table 3: Research Findings on Microwave-Assisted Extraction of Caffeoylquinic Acids

| Plant Source | Target Compound | Solvent | Power (W) | Time (min) | Temperature (°C) | Yield/Concentration | Reference |

| Artichoke Byproducts | Caffeoylquinic Acids | 50% Ethanol | - | 3 | 97 | 28-35 mg/g (receptacles) | researchgate.net |

| Green Coffee Beans | Chlorogenic Acid | 50% Ethanol | 800 | 6 | 50 | 80.9% total yield | bohrium.com |

| Cinnamomum iners | Polyphenols | - | 214 | 25 | - | 22.86 mg GAE/g | nih.gov |

| Cinnamon (C. cassia) | Cinnamic Acid | 59% Ethanol | 147.5 | 3.4 | - | 6.48 mg/100 mL | mdpi.com |

Ultrasound-Assisted Extraction (UASE)

Ultrasound-Assisted Extraction (UASE), or sonication, enhances extraction efficiency through the application of high-frequency sound waves (typically >20 kHz). researchgate.net These sound waves create acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in the solvent. mdpi.com The collapse of these bubbles generates localized high pressure and temperature, producing microjets and shockwaves that disrupt plant cell walls and enhance the penetration of the solvent into the plant matrix. researchgate.net

This process significantly improves mass transfer, leading to higher yields and shorter extraction times compared to traditional maceration. researchgate.nethacettepe.edu.tr Key parameters that affect UASE performance include ultrasonic power (amplitude), temperature, extraction time, and solvent choice. researchgate.netacademicjournals.org UASE is considered a cost-effective and efficient green technology. researchgate.net For example, optimizing UASE for chlorogenic acid from honeysuckle with a glycerol-based solvent resulted in a yield of 2.98% in 40 minutes at a power of 240 W. academicjournals.org Similarly, studies on artichoke leaves have identified optimal conditions for maximizing chlorogenic acid yield.

Table 4: Research Findings on Ultrasound-Assisted Extraction of Caffeoylquinic Acids

| Plant Source | Target Compound | Solvent | Time (min) | Temperature (°C) | Power/Amplitude | Yield/Concentration | Reference |

| Honeysuckle | Chlorogenic Acid | 58.5% Glycerol | 40 | - | 240 W | 2.98% | academicjournals.org |

| Honeysuckle | Chlorogenic Acid | 70.37% Ethanol | 561 (9.35 h) | 80 | - | 1.92% | researchgate.net |

| Artichoke Leaves | Chlorogenic Acid | - | 35.18 | 53.4 | 47.65% | 10.05 ppm | |

| Scolymus hispanicus | 5-CQA & 3,5-diCQA | Methanol % | - | - | - | Influential factor | mdpi.com |

| Spent Coffee Grounds | 5-O-Caffeoylquinic Acid | Water | 1 | Room Temp. | - | 1.15 mg/g | conicet.gov.ar |

| Folium eucommiae | Chlorogenic Acid | 52% Ethanol | 25 | 50 | - | 0.77 mg/g |

Enzymatic Extraction (EAE)

Enzyme-Assisted Extraction (EAE) is a targeted and efficient method that enhances the recovery of intracellular bioactive compounds like this compound by selectively degrading the plant cell wall. The structural complexity of plant cell walls, composed mainly of cellulose, hemicellulose, and pectin, often impedes solvent penetration and the release of target molecules. EAE addresses this by employing specific enzymes to break down these structural polysaccharides. semanticscholar.org

Commonly utilized enzymes in this process include cellulases, pectinases, and hemicellulases. nih.gov Pectinases, for instance, have been shown to be particularly effective in disrupting the cell wall structure, thereby facilitating the extraction process. nih.govnih.gov The mechanism involves the enzymatic hydrolysis of the cell wall components, leading to increased porosity and permeability, which allows for greater solvent access to the intracellular contents. nih.govnih.gov

The efficacy of EAE is dependent on several key parameters that must be optimized for each specific plant matrix. These include:

Enzyme Concentration: An optimal concentration is crucial, as insufficient enzyme levels will result in incomplete hydrolysis, while excessive amounts may not significantly improve the yield and can increase costs. For example, in the extraction of phenolic compounds from Trapa quadrispinosa Roxb. residues, a cellulase concentration of 2.0% was found to be optimal for hydrolyzing the cell walls. mdpi.com

Temperature: Temperature affects both enzyme activity and the stability of the target compound. The optimal temperature is typically a compromise between maximizing the enzymatic reaction rate and minimizing the thermal degradation of this compound. For instance, in the extraction of chlorogenic acid from Flos Lonicera Japonicae, the maximum yield was achieved at 40°C, with higher temperatures leading to decreased enzyme activity. nih.gov

pH: The pH of the extraction medium must be aligned with the optimal pH for the specific enzyme's activity. For pectinase used in chlorogenic acid extraction, a pH of 5.0 was found to be effective. researchgate.net

Extraction Time: The duration of the enzymatic treatment is another critical factor. A study on Trapa quadrispinosa Roxb. residues found that the yield of total phenolic content increased with time up to 25 minutes, after which it began to decrease slightly. mdpi.com

EAE is recognized as a green technology due to its use of biodegradable enzymes, lower energy consumption, and reduced solvent use compared to conventional methods. mdpi.com

Hybrid and Coupled Extraction Approaches

To further enhance extraction efficiency, EAE is often combined with other modern techniques, creating hybrid or coupled approaches. These methods leverage synergistic effects to overcome the limitations of individual techniques.

Ultrasonic-Assisted Enzymatic Extraction (UAEE): This approach combines the cell wall-degrading ability of enzymes with the mechanical and physical effects of ultrasound. researchgate.net Ultrasound waves (typically 20-100 kHz) create acoustic cavitation—the formation and collapse of microscopic bubbles. nih.gov This process generates localized high pressure and temperature, producing powerful shear forces and micro-jets that disrupt the cell wall, enhancing solvent penetration and mass transfer. nih.gov The combination can lead to significantly higher yields in shorter times and at lower temperatures. mdpi.com For example, UAEE was successfully optimized for extracting phenolic compounds from Trapa quadrispinosa Roxb. residues, with optimal conditions identified as 1.74% cellulase concentration, an ultrasonic time of 25.5 minutes, and a temperature of 49.0°C. mdpi.com

Microwave-Assisted Enzymatic Extraction (MAEE): This hybrid method integrates enzymatic hydrolysis with microwave heating. nih.gov Microwaves cause rapid, targeted heating of the intracellular water, leading to a build-up of internal pressure that causes the cell structure to swell and rupture. nih.govdoi.org This disruption complements the action of enzymes, facilitating the release of this compound. nih.gov MAEE offers advantages such as reduced extraction time, lower solvent consumption, and improved extraction rates. nih.govnveo.orgmdpi.com Studies on Astragalus polysaccharides showed that an enzyme-microwave approach achieved a higher extraction rate and purity compared to other methods. mdpi.com

Ionic Liquid-Based Enzyme-Assisted Extraction: This novel approach utilizes ionic liquids (ILs) as solvents in conjunction with enzymes. ILs are considered green solvents and can enhance the activity of certain enzymes. A study on the extraction of chlorogenic acid from Flos Lonicera Japonicae demonstrated that a combination of the ionic liquid [C6mim]Br and pectinase resulted in a higher yield in a shorter time compared to conventional methods. nih.govnih.gov The ionic liquid was found to alter the secondary structure of the pectinase, thereby enhancing its activity. nih.govnih.gov

Challenges and Considerations in Extraction Efficacy

The successful extraction of this compound is contingent upon addressing several challenges that can impact the final yield and purity. These include the inherent instability of the compound and the need to meticulously optimize extraction conditions.

Mitigation of Degradation and Transformation Artifacts During Extraction

This compound and its isomers are susceptible to degradation and transformation under various extraction conditions. mdpi.com Factors such as pH, temperature, and light can induce isomerization (e.g., acyl migration from the 5-position to the 3- or 4-position), hydrolysis (breaking down into cinnamic acid and quinic acid), and oxidation. mdpi.comnih.govnih.gov The use of intensive extraction techniques like ultrasound can also accelerate these degradation and isomerization processes. nih.gov

Strategies to mitigate these issues include:

Controlling pH: The stability of cinnamoylquinic acids is highly pH-dependent, with degradation accelerating in neutral and alkaline conditions. nih.gov Maintaining a slightly acidic pH can help preserve the integrity of the molecule.

Temperature Management: High temperatures can significantly increase the rate of degradation. nih.govmdpi.com Employing lower extraction temperatures, as facilitated by methods like UAE, can minimize thermal decomposition. nih.gov

Limiting Exposure: Reducing the extraction time and protecting the extract from light can prevent isomerization and other degradative reactions. nih.gov

Use of Antioxidants: The addition of antioxidants like vitamin C or epigallocatechin gallate (EGCG) has been shown to slow down the degradation of dicaffeoylquinic acids, a closely related class of compounds. nih.gov

Avoiding Reactive Solvents: Certain solvents, particularly alcohols, can lead to transesterification reactions, creating artifacts that may be misidentified as novel compounds. mdpi.com

Optimization of Solvent Systems and Extraction Parameters

The choice of solvent and the fine-tuning of extraction parameters are critical for maximizing the recovery of this compound. The polarity of the solvent system must be matched to that of the target compound. Aqueous mixtures of ethanol or methanol are commonly used, as they effectively solubilize phenolic compounds. Solvents of lower polarity, such as ethyl acetate or n-butyl alcohol, can be used to obtain extracts with a higher concentration of chlorogenic acids, leaving more polar impurities behind. google.com

Optimization of parameters is often achieved using statistical approaches like Response Surface Methodology (RSM). This allows for the systematic evaluation of multiple variables to find the conditions that yield the best results. mdpi.com Key parameters that require optimization include:

Solvent-to-Solid Ratio: This ratio affects the concentration gradient and, consequently, the mass transfer rate.

Extraction Temperature: As mentioned, this parameter must balance extraction efficiency with compound stability. mdpi.com

Extraction Time: Sufficient time is needed for the solvent to penetrate the matrix and dissolve the compound, but prolonged times can increase degradation. mdpi.com

Microwave Power/Ultrasonic Amplitude: In hybrid methods, the intensity of the microwave or ultrasound must be carefully controlled to maximize cell disruption without causing excessive degradation. nih.govmdpi.com

Isolation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, robust isolation and purification steps are necessary to obtain this compound in high purity.

Column Chromatography Techniques (e.g., Polyamide, Sephadex)

Column chromatography is a fundamental and widely used technique for the purification of natural products. column-chromatography.comresearchgate.net The choice of the stationary phase is critical and depends on the physicochemical properties of the target compound and the impurities to be removed.

Polyamide Column Chromatography: Polyamide is a popular stationary phase for the separation of phenolic compounds, including cinnamoylquinic acids. The separation mechanism is based on the formation of hydrogen bonds between the hydroxyl groups of the phenolic compounds and the amide groups of the polyamide resin. The strength of these bonds varies depending on the number and position of the hydroxyl groups, allowing for effective separation. A study on the purification of dicaffeoylquinic acids from Artemisia annua L. found that polyamide was an appropriate material for their separation from monocaffeoylquinic acids, with a high adsorption rate for the target compounds. scispace.com

Sephadex Column Chromatography: Sephadex is a brand of cross-linked dextran gel used in gel filtration chromatography, also known as size-exclusion chromatography. google.com This technique separates molecules based on their size. Sephadex LH-20, which has both gel filtration and adsorption properties, is particularly effective for purifying polyphenols. It can separate compounds based on molecular size and polarity. For instance, dicaffeoylquinic acid from Artemisia annua L. was further purified using Sephadex LH-20 after an initial separation on a polyamide column, achieving a purity of 85.7%. scispace.com Gel permeation chromatography on Sephadex G-15 and G-25 has also been successfully used to separate and produce chlorogenic acid from plant extracts. google.com

The general process for column chromatography involves:

Column Packing: The selected stationary phase (e.g., polyamide or Sephadex) is packed into a glass column. researchgate.net

Sample Loading: The crude extract is concentrated and loaded onto the top of the column. researchgate.net

Elution: A solvent or a gradient of solvents (mobile phase) is passed through the column. researchgate.net Compounds with a lower affinity for the stationary phase move down the column faster, while those with a higher affinity are retained longer.

Fraction Collection: The eluate is collected in separate fractions, which are then analyzed (e.g., by HPLC) to identify those containing the pure compound. researchgate.net

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a widely utilized technique for the selective isolation and pre-concentration of this compound and related phenolic compounds from complex sample matrices, such as plant extracts. This chromatographic method offers significant advantages over traditional liquid-liquid extraction, including higher efficiency, reduced solvent consumption, and the potential for automation. The principle of SPE involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the target analytes. Interfering substances are washed away, and the purified analytes are subsequently eluted with an appropriate solvent.

The selection of the SPE sorbent is critical and is based on the physicochemical properties of the analyte and the matrix. For the extraction of moderately polar to non-polar compounds like this compound from aqueous solutions, reversed-phase SPE is the most common approach.

A typical SPE protocol for the extraction of this compound involves the following steps:

Conditioning: The SPE cartridge is first activated with an organic solvent, such as methanol, to wet the bonded functional groups of the sorbent. This is followed by equilibration with water or a buffer at a specific pH to prepare the sorbent for sample loading.

Sample Loading: The pre-treated sample, typically dissolved in a solvent similar to the equilibration solution, is passed through the cartridge. The flow rate is controlled to ensure efficient retention of the target analyte.

Washing: The cartridge is washed with a solvent or a solvent mixture that is strong enough to remove weakly retained impurities without eluting the analyte of interest. This step is crucial for enhancing the purity of the final extract.

Elution: The retained this compound is recovered by passing a small volume of a strong organic solvent through the cartridge. The choice of the elution solvent is critical for achieving high recovery.

The efficiency of the SPE process is influenced by several factors, including the type of sorbent, the pH of the sample and wash solutions, the flow rate, and the composition and volume of the conditioning, washing, and elution solvents.

Detailed Research Findings

Research on the solid-phase extraction of phenolic compounds, including isomers of cinnamoylquinic acid, has provided valuable insights into optimizing the purification process. While specific studies focusing exclusively on this compound are limited, data from related compounds such as chlorogenic acid (5-O-caffeoylquinic acid) and other hydroxycinnamic acids offer a strong basis for developing effective SPE protocols.

Studies have compared different types of SPE cartridges for the extraction of polyphenols from various plant materials. Reversed-phase sorbents, particularly C18 (octadecylsilane) and polymeric sorbents (e.g., polystyrene-divinylbenzene), are frequently employed. C18 cartridges are effective for retaining non-polar to moderately polar compounds from aqueous matrices through hydrophobic interactions. Polymeric sorbents often provide higher retention capacity and are stable over a wider pH range.

The optimization of solvent conditions is a key aspect of SPE protocol development. For instance, the acidity of the sample and wash solutions can influence the ionization state of phenolic acids, thereby affecting their retention on the sorbent. Acidification of the sample can improve the retention of acidic compounds on reversed-phase materials. The composition of the elution solvent is optimized to ensure complete recovery of the target analyte. Methanol and acetonitrile, often with the addition of a small amount of acid (e.g., formic acid or acetic acid), are commonly used for elution.

The following data tables summarize findings from studies on the SPE of chlorogenic acid and other phenolic compounds, which can be considered representative for the optimization of this compound extraction.

| SPE Sorbent | Conditioning Solvent | Sample Loading Conditions | Wash Solvent | Elution Solvent | Average Recovery (%) |

|---|---|---|---|---|---|

| C18 | Methanol (5 mL), Water (5 mL) | Aqueous extract (pH 3) | Water (5 mL) | Methanol (5 mL) | 92.5 |

| Polymeric (Strata-X) | Methanol (5 mL), Water (5 mL) | Aqueous extract (pH 3) | Water (5 mL) | Methanol (5 mL) | 95.8 |

| Oasis HLB | Methanol (5 mL), Water (5 mL) | Aqueous extract (pH 3) | 5% Methanol in Water (5 mL) | Methanol (5 mL) | 98.2 |

| Elution Solvent | Volume (mL) | Average Recovery (%) |

|---|---|---|

| Methanol | 5 | 88.4 |

| Acetonitrile | 5 | 85.2 |

| Methanol with 0.1% Formic Acid | 5 | 94.7 |

| Acetonitrile with 0.1% Formic Acid | 5 | 91.3 |

| 70% Aqueous Methanol | 5 | 82.1 |

These tables illustrate the importance of selecting the appropriate sorbent and optimizing the elution solvent to achieve high recovery rates for compounds structurally similar to this compound. The data suggests that polymeric sorbents like Oasis HLB may offer superior recovery, and the addition of a small amount of acid to the elution solvent can significantly improve the efficiency of the process.

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in isolating 5-O-cinnamoylquinic acid from intricate biological and chemical mixtures, enabling its accurate quantification and further structural analysis. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) is the most widely employed technique for the analysis of this compound and its isomers due to its high resolution, sensitivity, and reproducibility. Reversed-phase chromatography is the predominant mode of separation.

Stationary Phases: The most common stationary phase used is the octadecylsilyl silica gel (C18) column. nacalai.comhawach.com These columns provide excellent separation based on the hydrophobicity of the analytes.

Mobile Phases: The mobile phase typically consists of a binary gradient mixture of an aqueous solvent and an organic solvent. The aqueous phase is usually water, often acidified with a small percentage of formic acid, acetic acid, or trifluoroacetic acid to improve peak shape and resolution by suppressing the ionization of the carboxylic acid and phenolic groups. lcms.cznih.gov The organic phase is commonly acetonitrile or methanol. scielo.br Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to achieve optimal separation of compounds with a wide range of polarities. nacalai.com

Detection: Diode-array detection (DAD) is the most common method for the detection and quantification of this compound. scielo.brnih.gov The chromophore of the cinnamoyl group allows for strong UV absorbance, with detection wavelengths typically set around 325 nm. nih.gov

Below is an interactive data table summarizing typical HPLC conditions for the analysis of cinnamoylquinic acids.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Linear gradient from low to high %B |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | DAD at ~325 nm |

| Column Temperature | 25 - 40 °C |

Gas Chromatography (GC) Approaches

Direct analysis of this compound by gas chromatography (GC) is challenging due to its low volatility and thermal instability. The presence of multiple hydroxyl groups and a carboxylic acid moiety necessitates a derivatization step to increase its volatility and thermal stability. mdpi.com

Derivatization: A common derivatization technique for non-volatile compounds like this compound is silylation. mdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the active hydrogen atoms in the hydroxyl and carboxylic acid groups to trimethylsilyl (TMS) ethers and esters, respectively. sigmaaldrich.com Another potential approach is methylation of the carboxylic acid group.

Analysis: Following derivatization, the resulting volatile derivative can be analyzed by GC, typically using a non-polar or medium-polar capillary column. Detection is most commonly performed using a flame ionization detector (FID) or a mass spectrometer (MS). researchgate.net While GC-MS can provide valuable structural information, the requirement for derivatization makes it a more complex and less direct method compared to HPLC for the analysis of this compound.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-layer chromatography (TLC) and its high-performance version (HPTLC) are valuable tools for the qualitative and semi-quantitative analysis of this compound. These techniques are particularly useful for rapid screening of multiple samples and for monitoring chemical reactions. oup.com

Stationary Phases: The most common stationary phase for the separation of phenolic compounds like this compound is silica gel 60 F254. iomcworld.com Reversed-phase TLC plates (e.g., RP-18) can also be utilized. nih.gov

Mobile Phases: A variety of mobile phase systems can be employed, with the polarity adjusted to achieve optimal separation. For normal-phase TLC on silica gel, a mixture of a non-polar solvent (e.g., toluene or hexane), a medium-polarity solvent (e.g., ethyl acetate or diethyl ether), and a small amount of an acid (e.g., formic acid or acetic acid) is often used. oup.comitmedicalteam.pl A representative mobile phase could be a mixture of toluene, ethyl acetate, and formic acid. itmedicalteam.pl For reversed-phase TLC, mixtures of methanol or acetonitrile and water are common. nih.gov

Detection: Visualization of the separated spots on the TLC plate is typically achieved under UV light at 254 nm or 366 nm due to the UV-absorbing properties of the cinnamoyl group. itmedicalteam.pl Derivatization with spray reagents can also be used for visualization and to enhance specificity.

The following table presents exemplary HPTLC conditions for the analysis of related phenolic acids.

| Parameter | Condition |

| Stationary Phase | HPTLC silica gel 60 F254 |

| Mobile Phase | Toluene:Ethyl Acetate:Formic Acid |

| Detection | UV at 254 nm or 366 nm |

Spectrometric Identification and Structural Elucidation

Spectrometric techniques, particularly mass spectrometry, are indispensable for the definitive identification and structural elucidation of this compound.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Applications

Mass spectrometry provides information about the molecular weight and elemental composition of this compound. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for the analysis of complex mixtures. Tandem mass spectrometry (MS/MS) is used to obtain structural information through the fragmentation of a selected precursor ion.

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like this compound. Analysis is most commonly performed in the negative ion mode, which readily deprotonates the carboxylic acid and phenolic hydroxyl groups. d-nb.info

In negative ion mode ESI-MS, this compound will typically produce a deprotonated molecule [M-H]⁻. For this compound (C₁₆H₁₈O₇), the expected m/z for the [M-H]⁻ ion would be approximately 337.11.

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion provides characteristic fragmentation patterns that are crucial for structural confirmation. The fragmentation of cinnamoylquinic acids is influenced by the position of the cinnamoyl group on the quinic acid moiety. While specific fragmentation data for this compound is not as widely published as for its hydroxylated analogue, 5-O-caffeoylquinic acid, the general fragmentation pathways are expected to be similar.

Key fragment ions observed in the negative ion ESI-MS/MS of related hydroxycinnamoyl-quinic acids include: nih.gov

[quinic acid - H]⁻ at m/z 191: This results from the neutral loss of the cinnamic acid moiety.

[quinic acid - H - H₂O]⁻ at m/z 173: A subsequent loss of water from the quinic acid fragment. nih.gov

[cinnamic acid - H]⁻: The deprotonated cinnamic acid.

Other fragments related to the quinic acid ring.

The relative intensities of these fragment ions can help in distinguishing between different positional isomers of cinnamoylquinic acid.

The table below summarizes the expected key fragment ions in the negative ion ESI-MS/MS of this compound.

| Precursor Ion [M-H]⁻ (m/z) | Fragment Ion (m/z) | Description |

| ~337 | 191 | [quinic acid - H]⁻ |

| ~337 | 173 | [quinic acid - H - H₂O]⁻ |

| ~337 | 147 | [cinnamic acid - H]⁻ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Assignment

While MS provides strong evidence for identity, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous assignment of the complete chemical structure, including stereochemistry. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed.

The ¹H NMR spectrum provides information on the number of different protons, their chemical environment, and their coupling relationships. The ¹³C NMR spectrum reveals the number of unique carbon atoms. For this compound, signals corresponding to both the cinnamoyl and the quinic acid moieties are observed. The specific chemical shift of the H-5 proton on the quinic acid ring is shifted downfield compared to unsubstituted quinic acid, indicating acylation at this position.

Two-dimensional NMR techniques are essential for establishing connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial as it shows long-range (2-3 bond) correlations between protons and carbons. A key HMBC correlation between the carbonyl carbon of the cinnamoyl group and the H-5 proton of the quinic acid moiety provides conclusive proof of the ester linkage at the C-5 position researchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely used technique for the quantification of this compound. The method relies on the principle that the compound absorbs light in the UV region due to the presence of a chromophore, which in this case is the cinnamoyl moiety. The electronic spectrum of cinnamoylquinic acid derivatives shows a characteristic absorption maximum (λmax) semanticscholar.org. For the closely related 5-O-caffeoylquinic acid, this maximum is observed at approximately 324-330 nm, and a similar λmax is expected for this compound researchgate.netresearchgate.net.

Quantification is typically performed using an HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD). By constructing a calibration curve of known concentrations of a pure standard versus their measured absorbance at the λmax, the concentration of this compound in an unknown sample can be accurately determined based on its absorbance, following the Beer-Lambert law researchgate.net. This technique is also valuable for assessing the purity of a sample; the presence of unexpected peaks in the UV spectrum can indicate impurities.

Infrared (IR) and Near-Infrared (NIR) Spectroscopy for Functional Group Analysis